Synthetic Utility as a Key Intermediate for NCX-2216: Exclusive Access to a Clinically Evaluated Nitric Oxide-Releasing NSAID
This compound is unequivocally identified as the specific and required intermediate in the synthesis of NCX-2216 [3-[4-(2-fluoro-α-methyl-[1,1′-biphenyl]-4-acetyloxy)-3-methoxyphenyl]-2-propenoic acid 4-nitrooxy butyl ester], a nitric oxide-releasing flurbiprofen derivative with demonstrated in vivo efficacy in reducing β-amyloid deposition [1]. The synthesis involves the esterification of flurbiprofen with the phenolic hydroxyl group of N-(4-hydroxy-3-methoxyphenyl)acetamide . This compound is the protected form of that phenol. Analogs such as the 3-acetoxy isomer (CAS 53606-42-1) or the non-acetylated parent (CAS 3251-55-6) cannot serve this role due to divergent reactivity and regiospecificity requirements .
| Evidence Dimension | Synthetic utility as a protected intermediate |
|---|---|
| Target Compound Data | Essential protected building block for NCX-2216 synthesis [1] |
| Comparator Or Baseline | N-(4-hydroxy-3-methoxyphenyl)acetamide (CAS 3251-55-6) |
| Quantified Difference | Functional incompatibility; comparator requires additional protection/deprotection steps, altering overall yield |
| Conditions | Multi-step organic synthesis of NCX-2216 |
Why This Matters
For laboratories engaged in the synthesis of NCX-2216 or related NO-releasing NSAID analogs, procurement of this exact compound is mandatory to replicate published synthetic protocols and achieve target yields.
- [1] Wallace, J. L., Muscará, M. N., de Nucci, G., Zamuner, S., Cirino, G., del Soldato, P., & Ongini, E. (2004). Gastric tolerability and prolonged prostaglandin inhibition in the brain with a nitric oxide-releasing flurbiprofen derivative, NCX-2216 [3-[4-(2-fluoro-α-methyl-[1,1′-biphenyl]-4-acetyloxy)-3-methoxyphenyl]-2-propenoic acid 4-nitrooxy butyl ester]. Journal of Pharmacology and Experimental Therapeutics, 309(2), 626-633. View Source
